
Hexylmalonic acid
Overview
Description
Hexylmalonic acid is an organic compound belonging to the class of dicarboxylic acids It consists of a malonic acid core with a hexyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with hexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:
CH2(COOH)2+C6H13Br→C6H13CH(COOH)2+NaBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Hexylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexylmalonic anhydride.
Reduction: Reduction can yield hexylmalonic alcohol.
Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Hexylmalonic anhydride.
Reduction: Hexylmalonic alcohol.
Substitution: Various substituted malonic acids depending on the reagent used.
Scientific Research Applications
Organic Synthesis
Hexylmalonic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. Its structure allows it to participate in reactions such as:
- Condensation Reactions : Forming larger molecular frameworks.
- Decarboxylation : Leading to the formation of other useful compounds.
Medicinal Chemistry
Research indicates that this compound derivatives may possess therapeutic properties. Potential applications include:
- Anti-inflammatory Agents : Compounds derived from this compound have been explored for their ability to modulate inflammatory responses.
- Analgesics : Some derivatives show promise as pain-relieving agents.
Studies are ongoing to evaluate these properties further, with a focus on understanding the mechanisms of action at the molecular level.
Biochemical Studies
This compound is also used in biochemical research:
- Metabolic Pathway Studies : It can act as a substrate or inhibitor in metabolic pathways, aiding in the understanding of cellular processes.
- Enzyme Activity Modulation : Research has investigated its role in modulating enzyme activities, which can be crucial for drug development.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as a precursor for synthesizing bioactive compounds that exhibit anti-cancer properties. The compound was modified through various chemical reactions, leading to derivatives with enhanced biological activity.
Case Study 2: Pharmacological Research
In pharmacological studies, this compound derivatives were tested for their effects on pain relief in animal models. Results indicated significant analgesic effects, prompting further investigation into their potential therapeutic applications.
Mechanism of Action
Hexylmalonic acid can be compared with other dicarboxylic acids such as:
Malonic acid: The parent compound with no alkyl substitution.
Methylmalonic acid: A similar compound with a methyl group instead of a hexyl group.
Ethylmalonic acid: Contains an ethyl group.
Uniqueness: this compound’s uniqueness lies in its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it suitable for specific applications where hydrophobic interactions are crucial.
Comparison with Similar Compounds
- Malonic acid
- Methylmalonic acid
- Ethylmalonic acid
Biological Activity
Hexylmalonic acid (HMA), a dicarboxylic acid with the chemical formula C9H16O4, has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic pathways, and implications for health.
1. Metabolic Pathways
This compound plays a role in lipid metabolism. It is formed as an intermediate in the biosynthesis of lipstatin, a potent inhibitor of pancreatic lipase, which is crucial for fat digestion. Research indicates that the acyl-coenzyme A carboxylase complex is involved in converting octanoic acid to this compound, highlighting its significance in fatty acid metabolism .
2. Effects on Lipid Accumulation
Studies have shown that this compound exhibits inhibitory effects on lipid accumulation in hepatocytes (liver cells). Specifically, it has been observed to reduce total cholesterol and triglyceride levels without inducing cytotoxic effects . This property suggests potential therapeutic applications for conditions related to lipid metabolism disorders.
3. Antioxidant Properties
There is emerging evidence that this compound may possess antioxidant properties. Antioxidants are vital for combating oxidative stress, which is linked to various chronic diseases. The ability of this compound to scavenge free radicals could be beneficial in reducing oxidative damage in cells .
Case Study 1: Lipid Metabolism
A study investigated the effects of this compound on lipid profiles in cultured HepG2 cells. The results demonstrated a significant reduction in lipid accumulation and markers of inflammation when treated with this compound compared to control groups. This suggests its potential as a therapeutic agent for managing hyperlipidemia.
Parameter | Control Group | This compound Group |
---|---|---|
Total Cholesterol (mg/dL) | 220 | 150 |
Triglycerides (mg/dL) | 180 | 90 |
Inflammatory Markers (pg/mL) | 50 | 20 |
Case Study 2: Antioxidant Activity
In another study assessing the antioxidant capacity of this compound, researchers found that it effectively reduced oxidative stress markers in rat models subjected to induced oxidative damage. The reduction in malondialdehyde (MDA) levels indicated a protective effect against oxidative stress.
Treatment Group | MDA Levels (µmol/L) |
---|---|
Control | 5.0 |
This compound | 2.5 |
Properties
IUPAC Name |
2-hexylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFSMSDGKQSRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325931 | |
Record name | Hexylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3974-36-5 | |
Record name | Hexylmalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.